molecular formula C7H12N2S B12979780 5-Isopropyl-3-methylisothiazol-4-amine

5-Isopropyl-3-methylisothiazol-4-amine

Cat. No.: B12979780
M. Wt: 156.25 g/mol
InChI Key: NMQKROSQMYMFJU-UHFFFAOYSA-N
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Description

5-Isopropyl-3-methylisothiazol-4-amine is a heterocyclic organic compound that belongs to the isothiazole family. Isothiazoles are known for their diverse biological activities and are commonly used in various industrial applications due to their antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-3-methylisothiazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-mercaptopropanamides with suitable reagents to form the isothiazole ring . This process often requires chlorination or oxidation to achieve the desired ring closure . The reaction conditions may vary, but they generally involve the use of acidic or basic media to facilitate the cyclization.

Industrial Production Methods

Industrial production of isothiazole derivatives, including this compound, often employs large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of catalysts and controlled reaction conditions ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-methylisothiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or arylated derivatives .

Scientific Research Applications

5-Isopropyl-3-methylisothiazol-4-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropyl-3-methylisothiazol-4-amine stands out due to its specific structural features, such as the isopropyl and methyl groups, which may confer unique reactivity and biological activity compared to other isothiazolinone derivatives . These structural differences can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specialized applications.

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

3-methyl-5-propan-2-yl-1,2-thiazol-4-amine

InChI

InChI=1S/C7H12N2S/c1-4(2)7-6(8)5(3)9-10-7/h4H,8H2,1-3H3

InChI Key

NMQKROSQMYMFJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1N)C(C)C

Origin of Product

United States

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